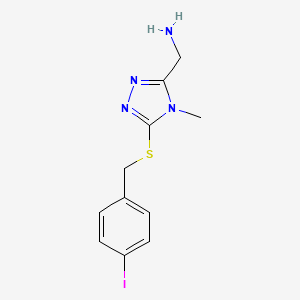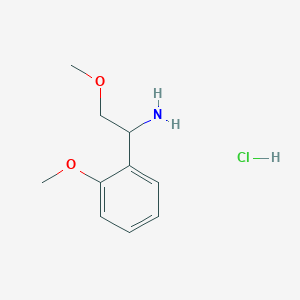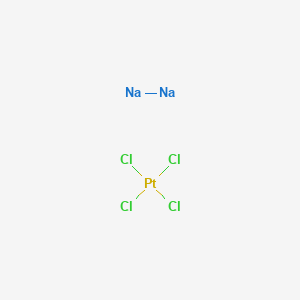
(R)-Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chiral compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a bromine atom and an ethyl ester group in its structure makes this compound particularly interesting for medicinal chemistry research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,2,3,4-tetrahydroisoquinoline.
Bromination: The tetrahydroisoquinoline is then brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The brominated intermediate is then subjected to esterification with ethyl chloroformate in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
科学研究应用
Chemistry
In chemistry, ®-Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit activities such as anti-inflammatory, anti-cancer, or neuroprotective effects.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the development of new products and technologies.
作用机制
The mechanism of action of ®-Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, lacking the bromine and ester groups.
5-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the ethyl ester group.
Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Lacks the bromine atom.
Uniqueness
®-Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to the presence of both the bromine atom and the ethyl ester group. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
属性
分子式 |
C12H14BrNO2 |
|---|---|
分子量 |
284.15 g/mol |
IUPAC 名称 |
ethyl (3R)-5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H14BrNO2/c1-2-16-12(15)11-6-9-8(7-14-11)4-3-5-10(9)13/h3-5,11,14H,2,6-7H2,1H3/t11-/m1/s1 |
InChI 键 |
PALGIEHSDKNKAK-LLVKDONJSA-N |
手性 SMILES |
CCOC(=O)[C@H]1CC2=C(CN1)C=CC=C2Br |
规范 SMILES |
CCOC(=O)C1CC2=C(CN1)C=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



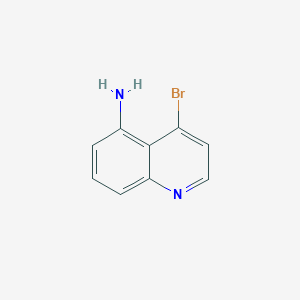


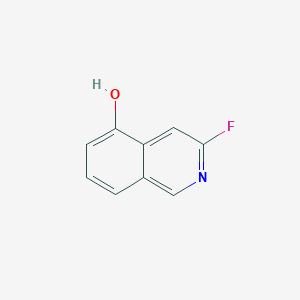
![(4,7,7-Trimethyl-3-bicyclo[2.2.1]hept-2-enyl)boronic acid](/img/structure/B13655907.png)

![2-[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide](/img/structure/B13655925.png)

![3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B13655927.png)
![7-Chloro-3-iodo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13655933.png)
